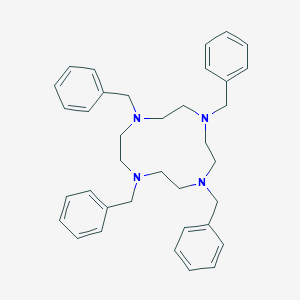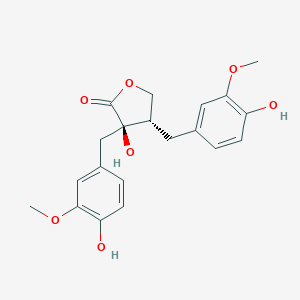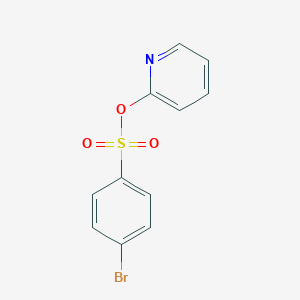![molecular formula C19H17AuClP B173440 Chloro[diphenyl(o-tolyl)phosphine]gold(I) CAS No. 147454-49-7](/img/structure/B173440.png)
Chloro[diphenyl(o-tolyl)phosphine]gold(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[diphenyl(o-tolyl)phosphine]gold(I) is a complex organometallic compound that features a gold atom coordinated to a phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[diphenyl(o-tolyl)phosphine]gold(I) typically involves the reaction of gold chloride with (2-methylphenyl)-diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
- Dissolve gold chloride in a suitable solvent such as dichloromethane.
- Add (2-methylphenyl)-diphenylphosphane to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of Chloro[diphenyl(o-tolyl)phosphine]gold(I) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Chloro[diphenyl(o-tolyl)phosphine]gold(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the phosphane ligand with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other phosphane ligands or nitrogen-based ligands.
Major Products Formed
Oxidation: Gold(III) complexes with different ligands.
Reduction: Gold(I) or gold(0) complexes.
Substitution: New organometallic complexes with varied ligands.
科学的研究の応用
Chloro[diphenyl(o-tolyl)phosphine]gold(I) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
作用機序
The mechanism of action of Chloro[diphenyl(o-tolyl)phosphine]gold(I) involves its interaction with molecular targets such as enzymes and DNA. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to the inhibition of enzyme activity or disruption of DNA function. These interactions are crucial for its potential antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- Chlorogold;(phenyl)-diphenylphosphane
- Chlorogold;(2-methylphenyl)-triphenylphosphane
- Chlorogold;(2-methylphenyl)-bis(diphenylphosphane)
Uniqueness
Chloro[diphenyl(o-tolyl)phosphine]gold(I) is unique due to the presence of the (2-methylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and stability, making it a valuable compound for specific applications in catalysis and materials science.
特性
IUPAC Name |
chlorogold;(2-methylphenyl)-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P.Au.ClH/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18;;/h2-15H,1H3;;1H/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJPLSTPNKEA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17AuClP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590853 |
Source


|
| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147454-49-7 |
Source


|
| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[diphenyl(o-tolyl)phosphine]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)






![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)


![2-Butenal, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1alpha,1(Z),3abeta,5alpha,14aS*]]-](/img/structure/B173392.png)

